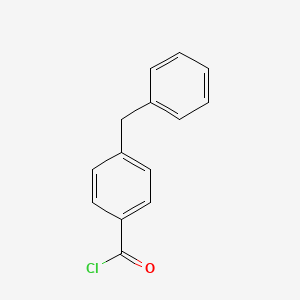

4-Benzylbenzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzoyl and benzyl derivatives often involves nucleophilic substitution reactions, as seen in the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole . The use of phase transfer catalysts such as benzyl triethyl ammonium chloride is also noted for the synthesis of complex benzoyl derivatives like 4,4'-(phenylazanediyl) dibenzoic acid . These methods could potentially be adapted for the synthesis of 4-Benzylbenzoyl chloride by substituting the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of benzoyl and benzyl derivatives are often characterized by X-ray crystallography. For instance, the crystal structures of 4-(oxiran-2-ylmethoxy) benzoic acid and 4-acetoxybenzoic acid have been determined, revealing their crystalline systems and space groups . Similarly, the structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea was confirmed by X-ray diffraction data . These studies provide a foundation for understanding the molecular geometry and potential intermolecular interactions in this compound.

Chemical Reactions Analysis

Benzoyl and benzyl derivatives participate in various chemical reactions, including hydrogen bonding and pi-pi stacking interactions. For example, benzyl 4-chloro-3-nitrobenzoate forms a three-dimensional framework structure through hydrogen bonds and pi-pi stacking . These interactions are crucial for the stability and reactivity of these compounds and could be relevant to the behavior of this compound in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoyl and benzyl derivatives can be inferred from their molecular structures and reactivity. The vibrational spectroscopy of 4-Aminobenzoic acid provides insights into the behavior of protonation sites and the effects of isotopic labeling . The crystallographic data of various benzoyl and benzyl compounds suggest that these derivatives have distinct melting points, solubilities, and densities, which are important for their practical applications .

Scientific Research Applications

Phase Transfer Catalysis and Synthesis Applications :

- Benzyl triethyl ammonium chloride, structurally related to 4-benzylbenzoyl chloride, has been shown to be an effective phase transfer catalyst in the synthesis of 4,4'-(phenylazanediyl) dibenzoic acid (Zhaole Lu, 2014).

- In another study, benzyl 4-hydroxybenzoate was synthesized using a method involving 4-hydroxybenzoate and benzyl chloride, which are structurally related to this compound (Ding Man-hua, 2007).

Analytical Chemistry and Detection Enhancement :

- A procedure for enhancing the detection of estrogens in LC-MS using a derivatization approach involving 4-nitrobenzenesulfonyl chloride, which shares structural similarities with this compound, was studied (T. Higashi et al., 2006).

Materials Chemistry and Ionic Liquid Applications :

- A study on the synthesis of cellulose benzoates in an ionic liquid demonstrated the use of benzoyl chlorides, including compounds structurally similar to this compound (Jinming Zhang et al., 2009).

Synthesis of Pharmaceutical and Biological Compounds :

- The synthesis of sulfonamides, which have significant pharmaceutical and biological activity, often involves the use of benzoyl chlorides, closely related to this compound. This is evident in studies on benzothiazoles and their applications (Xiang Gao et al., 2020).

Environmental Chemistry and Photocatalytic Degradation :

- Research on the photocatalytic degradation of organic compounds in the presence of titanium dioxide and chloride ions, like those found in this compound, highlighted the potential environmental applications of these chemicals (A. Piscopo et al., 2001).

Mechanism of Action

Target of Action

Benzoyl chloride compounds are often used in organic synthesis for the introduction of the benzoyl protecting group. The benzoyl group (C6H5CO-) is commonly used in organic synthesis to protect alcohol groups from reacting .

Mode of Action

The benzoyl group in “4-Benzylbenzoyl chloride” can react with alcohols, amines, and other nucleophiles. The chloride is a good leaving group, which makes the carbon it’s attached to electrophilic. This allows nucleophiles to attack and replace the chloride .

Biochemical Pathways

Benzoyl chloride compounds can participate in various organic reactions, including acylation and friedel-crafts reactions .

Result of Action

In general, benzoyl chloride compounds can cause irritation and burns on contact with skin or eyes due to their reactivity .

Action Environment

The reactivity and stability of “this compound” can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, it may react violently with water or alcohols .

properties

IUPAC Name |

4-benzylbenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGSETDWNUEFPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2499332.png)

![(2,4-Dichlorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2499334.png)

![7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2499340.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2499343.png)

![N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2499348.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2499350.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2499352.png)

![N-(1-cyanocycloheptyl)-2-[(2,4-dichlorophenyl)amino]acetamide](/img/structure/B2499354.png)